molecular formula C26H36BrN3O6S B13840397 Dicyclopentyl-S-Bromobenzene Glutathione

Dicyclopentyl-S-Bromobenzene Glutathione

Cat. No.: B13840397
M. Wt: 598.6 g/mol
InChI Key: DABPWZJLWKRNPL-VXKWHMMOSA-N
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Description

Dicyclopentyl-S-Bromobenzene Glutathione is a complex organic compound that combines the structural elements of dicyclopentyl, bromobenzene, and glutathione

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dicyclopentyl-S-Bromobenzene Glutathione typically involves multiple steps, starting with the preparation of the bromobenzene derivative. The bromobenzene is then reacted with dicyclopentyl groups under specific conditions to form the intermediate compound. Finally, the intermediate is conjugated with glutathione through a series of reactions that may involve catalysts and specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Dicyclopentyl-S-Bromobenzene Glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Dicyclopentyl-S-Bromobenzene Glutathione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dicyclopentyl-S-Bromobenzene Glutathione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C26H36BrN3O6S

Molecular Weight

598.6 g/mol

IUPAC Name

cyclopentyl (2S)-2-amino-5-[[(2R)-3-(4-bromophenyl)sulfanyl-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C26H36BrN3O6S/c27-17-9-11-20(12-10-17)37-16-22(25(33)29-15-24(32)35-18-5-1-2-6-18)30-23(31)14-13-21(28)26(34)36-19-7-3-4-8-19/h9-12,18-19,21-22H,1-8,13-16,28H2,(H,29,33)(H,30,31)/t21-,22-/m0/s1

InChI Key

DABPWZJLWKRNPL-VXKWHMMOSA-N

Isomeric SMILES

C1CCC(C1)OC(=O)CNC(=O)[C@H](CSC2=CC=C(C=C2)Br)NC(=O)CC[C@@H](C(=O)OC3CCCC3)N

Canonical SMILES

C1CCC(C1)OC(=O)CNC(=O)C(CSC2=CC=C(C=C2)Br)NC(=O)CCC(C(=O)OC3CCCC3)N

Origin of Product

United States

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